

analytical techniques for the detection and quantification of 2-dimethylamino-benzothiazole

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Compound of Interest

Compound Name: Benzothiazole, 2-dimethylamino-

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Application Notes and Protocols for the Analysis of 2-Dimethylamino-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the detection and quantification of 2-dimethylamino-benzothiazole, a compound of interest in various industrial and environmental matrices. The following protocols are based on established methods for structurally similar benzothiazole derivatives and can be adapted for specific analytical needs.

Introduction

2-Dimethylamino-benzothiazole belongs to the benzothiazole class of compounds, which are utilized in a range of industrial applications, including as vulcanization accelerators in the rubber industry and as intermediates in the synthesis of dyes and pharmaceuticals.^[1] Due to their potential environmental presence and biological activity, sensitive and reliable analytical methods are crucial for their monitoring and quantification. The primary analytical techniques for the determination of benzothiazole derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step such as Solid-Phase Extraction (SPE) to remove matrix interferences and concentrate the analyte.^{[1][2]}

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of benzothiazole derivatives in complex matrices.[3] It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

General Protocol for LC-MS/MS Analysis:

A detailed experimental protocol for the analysis of benzothiazole derivatives, adaptable for 2-dimethylamino-benzothiazole, is presented below.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To isolate and concentrate the analyte from the sample matrix.
- Materials:
 - SPE cartridges (e.g., Polymeric Reversed-Phase)
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Formic acid (or other suitable modifier for pH adjustment)
 - Elution solvent (e.g., Methanol, Acetonitrile)
- Procedure:
 - Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (adjusted to a suitable pH with formic acid).
 - Load the aqueous sample (e.g., wastewater, environmental water sample) onto the conditioned cartridge.

- Wash the cartridge with a small volume of water to remove interfering substances.
- Elute the analyte with an appropriate volume of elution solvent (e.g., 5 mL of methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

- Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters (Example):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.
 - Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Injection Volume: 5 - 20 μ L.
 - Column Temperature: 30 - 40 $^{\circ}$ C.
- MS/MS Parameters (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+), as 2-dimethylamino-benzothiazole is expected to readily form positive ions.
 - Scan Type: Multiple Reaction Monitoring (MRM).

- Precursor Ion > Product Ion Transitions: These would need to be determined by direct infusion of a standard solution of 2-dimethylamino-benzothiazole. For structurally similar compounds like 2-aminobenzothiazole, specific transitions are monitored for quantification and confirmation.
- Collision Energy: Optimized for the specific MRM transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of semi-volatile organic compounds like benzothiazoles.[2]

General Protocol for GC-MS Analysis:

1. Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)

- LLE Procedure:
 - Adjust the pH of the aqueous sample.
 - Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
 - Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it.
- SPE Procedure: Similar to the one described for LC-MS/MS, but the final extract is solvent-exchanged into a GC-compatible solvent.

2. GC-MS Instrumentation and Conditions:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Parameters (Example):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
 - Carrier Gas: Helium at a constant flow rate.

- Inlet Temperature: 250 - 280 °C.
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60 °C), holding for a few minutes, then ramping up to a final temperature (e.g., 280-300 °C) to ensure elution of the analyte.[4]
- Injection Mode: Splitless injection is commonly used for trace analysis.
- MS Parameters (Example):
 - Ionization Mode: Electron Ionization (EI).
 - Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Quantitative Data Summary

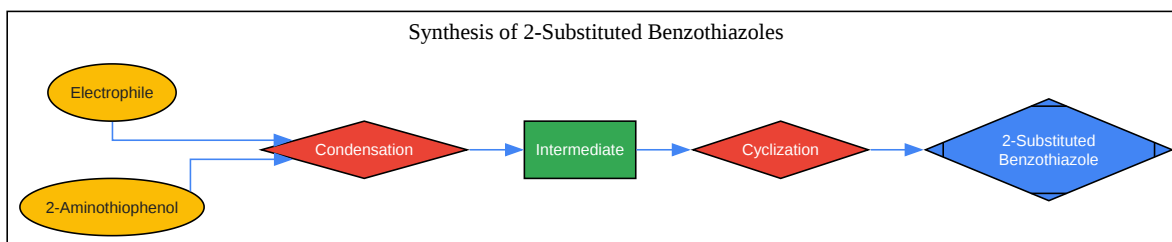
The following table summarizes typical quantitative data for benzothiazole derivatives from various studies. These values can serve as a reference for method development for 2-dimethylamino-benzothiazole.

Analyte	Matrix	Method	Limit of Quantification (LOQ)	Recovery (%)	Reference
2-Aminobenzothiazole	Wastewater	LC-MS	20 ng/L	-	[1]
Various Benzothiazoles	Surface Water	GC-MS/MS	0.01 - 2.12 ng/L	70 - 130	[2]
2-Aminobenzothiazole	Environmental Water	LC-HRMS	-	62 - 69	[5]
2-Mercaptobenzothiazole	Human Urine	HPLC-MS/MS	1 µg/L	-	[6]

Visualizations

Synthesis of 2-Substituted Benzothiazoles

A common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles.[7]

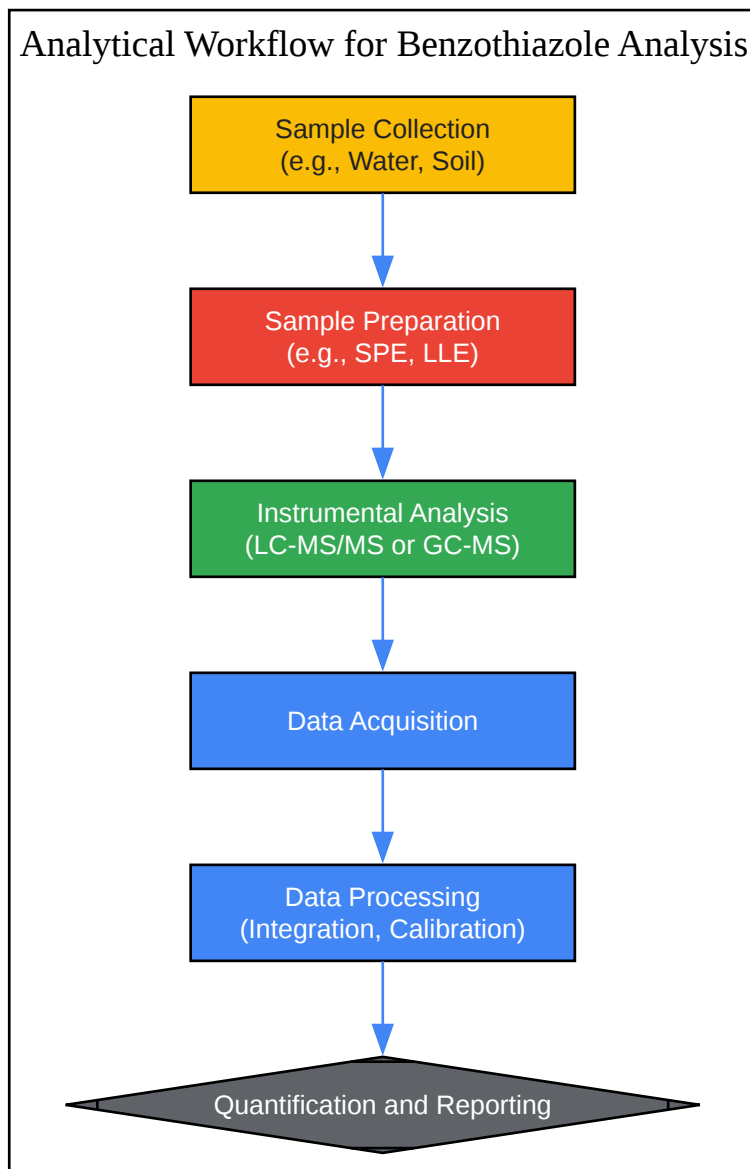


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Caption: General synthesis pathway for 2-substituted benzothiazoles.

Analytical Workflow for Benzothiazole Analysis

The following diagram illustrates a typical workflow for the analysis of benzothiazoles in environmental samples.



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Caption: A typical analytical workflow for benzothiazole determination.

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